Diethyl 2-Ethyl-2-acetamidomalonate-d3 chemical formula and structure
Diethyl 2-Ethyl-2-acetamidomalonate-d3 chemical formula and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl 2-Ethyl-2-acetamidomalonate-d3, a deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate. This isotopically labeled compound serves as a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantitative analysis.
Chemical Formula and Structure
Diethyl 2-Ethyl-2-acetamidomalonate-d3 is a derivative of diethyl malonate where the alpha-carbon is substituted with both an ethyl group and an acetamido group. The "-d3" designation signifies the presence of three deuterium (B1214612) atoms on the terminal methyl group of the ethyl substituent.
Chemical Formula: C₁₁H₁₆D₃NO₅
The structural formula is as follows:
The incorporation of deuterium at the ethyl group provides a stable isotopic label, rendering the molecule easily distinguishable from its non-deuterated counterpart by mass spectrometry without significantly altering its chemical properties.
Physicochemical and Isotopic Data
A summary of the key quantitative data for Diethyl 2-Ethyl-2-acetamidomalonate-d3 is presented in the table below. This information is critical for its application in analytical methodologies and synthetic chemistry.
| Property | Value |
| Molecular Weight | 248.29 g/mol |
| Chemical Formula | C₁₁H₁₆D₃NO₅ |
| Isotopic Purity | Typically ≥98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as ethanol (B145695), methanol, and chloroform. |
Synthesis and Experimental Protocols
The synthesis of Diethyl 2-Ethyl-2-acetamidomalonate-d3 is achieved through a multi-step process, beginning with the well-established malonic ester synthesis. The key step for isotopic labeling involves the use of a deuterated ethylating agent.
Synthesis of the Precursor: Diethyl 2-Acetamidomalonate
The non-deuterated precursor is synthesized from diethyl malonate.
Experimental Protocol:
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Nitrosation: Diethyl malonate is reacted with sodium nitrite (B80452) in the presence of acetic acid to form diethyl 2-oximinomalonate.
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Reduction and Acetylation: The intermediate is then reduced, typically using zinc powder in a mixture of acetic acid and acetic anhydride. This process reduces the oxime group to an amine, which is simultaneously acetylated in situ to yield Diethyl 2-acetamidomalonate.
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Purification: The crude product is purified by recrystallization.
Synthesis of Diethyl 2-Ethyl-2-acetamidomalonate-d3
This step involves the alkylation of the precursor with a deuterated ethylating agent.
Experimental Protocol:
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Enolate Formation: Diethyl 2-acetamidomalonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to generate the corresponding enolate.
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Alkylation: The enolate is then reacted with a deuterated ethylating agent, such as ethyl-d3 iodide or ethyl-d3 bromide. This step introduces the deuterium-labeled ethyl group at the alpha-carbon.
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Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents and byproducts. The final product, Diethyl 2-Ethyl-2-acetamidomalonate-d3, is purified using techniques like column chromatography or recrystallization.
Analytical Characterization
The identity, purity, and isotopic enrichment of Diethyl 2-Ethyl-2-acetamidomalonate-d3 are confirmed using a combination of spectroscopic techniques.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of 248.29 g/mol and to determine the isotopic purity by analyzing the distribution of isotopologues.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is used to confirm the overall structure. The signal corresponding to the methyl protons of the ethyl group will be significantly diminished or absent, confirming the location of the deuterium label.
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²H NMR: Deuterium NMR provides a direct method to confirm the presence and location of the deuterium atoms.
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¹³C NMR: The carbon spectrum will show characteristic shifts for the carbonyl, methylene, and methyl carbons, further confirming the structure.
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Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Synthesis and analysis workflow for Diethyl 2-Ethyl-2-acetamidomalonate-d3.
Applications in Research and Development
The primary utility of Diethyl 2-Ethyl-2-acetamidomalonate-d3 lies in its application as an internal standard in quantitative bioanalytical assays using mass spectrometry. Its identical chemical behavior to the endogenous analyte, combined with its distinct mass, allows for accurate and precise quantification in complex biological matrices.
Furthermore, this compound can serve as a precursor for the synthesis of more complex deuterated molecules, enabling researchers to trace metabolic pathways and investigate drug metabolism and pharmacokinetic profiles with high specificity. The deuterium labeling can also be used to study kinetic isotope effects in enzymatic reactions.
